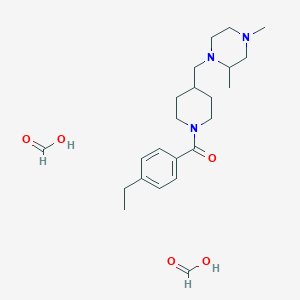

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone diformate

CAS No.: 1421478-24-1

Cat. No.: VC6057978

Molecular Formula: C23H37N3O5

Molecular Weight: 435.565

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421478-24-1 |

|---|---|

| Molecular Formula | C23H37N3O5 |

| Molecular Weight | 435.565 |

| IUPAC Name | [4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-ethylphenyl)methanone;formic acid |

| Standard InChI | InChI=1S/C21H33N3O.2CH2O2/c1-4-18-5-7-20(8-6-18)21(25)23-11-9-19(10-12-23)16-24-14-13-22(3)15-17(24)2;2*2-1-3/h5-8,17,19H,4,9-16H2,1-3H3;2*1H,(H,2,3) |

| Standard InChI Key | FZKHVYGNWBTQBW-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3CCN(CC3C)C.C(=O)O.C(=O)O |

Introduction

Chemical Structure and Nomenclature

Structural Composition

The molecule consists of three primary components:

-

Piperidine core: A six-membered nitrogen-containing ring (piperidin-1-yl) serves as the central scaffold .

-

2,4-Dimethylpiperazine substituent: A second nitrogen-containing ring (piperazin-1-yl) with methyl groups at positions 2 and 4 is connected via a methylene bridge (-CH-) to the piperidine core .

-

4-Ethylphenyl methanone group: A ketone-functionalized aromatic ring (methanone) with an ethyl substituent at the para position completes the structure .

The diformate designation indicates the compound exists as a salt, where two formic acid molecules neutralize basic nitrogen sites in the piperazine-piperidine system .

Systematic Nomenclature

-

IUPAC Name: (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone diformate

-

Molecular Formula: CHNO (calculated based on structural analogs )

-

Molecular Weight: ~451.56 g/mol

Table 1: Key Structural Features

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis data exists for this compound, analogous molecules in patent CA3029305A1 suggest a multi-step approach:

-

Piperidine-Piperazine Coupling:

-

Friedel-Crafts Acylation:

-

Salt Formation:

Table 2: Hypothetical Reaction Conditions

Physicochemical Properties

Predicted Characteristics

-

Solubility: Moderate solubility in polar solvents (water, ethanol) due to ionic diformate groups; poor solubility in nonpolar solvents .

-

Melting Point: Estimated 180–200°C (based on similar piperazine salts ).

-

Stability: Likely hygroscopic; requires anhydrous storage to prevent decomposition .

Spectroscopic Data (Hypothetical)

-

IR Spectroscopy:

-

H NMR (DMSO-d):

Pharmacological Profile

Hypothetical Mechanisms

Structural analogs in patent CA3029305A1 exhibit tankyrase inhibition, suggesting potential applications in oncology (e.g., Wnt/β-catenin pathway modulation). The 2,4-dimethylpiperazine moiety may enhance blood-brain barrier penetration, implying CNS activity .

Toxicity Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume